molecular formula C6H6F2OS B12829101 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol

Cat. No.: B12829101
M. Wt: 164.18 g/mol
InChI Key: NDEUTRRJQQIIDM-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol: is an organic compound that features a thiophene ring substituted with a difluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene with difluoromethylating agents under controlled conditions. For instance, the reaction of thiophene with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding thiophene derivative.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H6F2OS

Molecular Weight

164.18 g/mol

IUPAC Name

2,2-difluoro-2-thiophen-2-ylethanol

InChI

InChI=1S/C6H6F2OS/c7-6(8,4-9)5-2-1-3-10-5/h1-3,9H,4H2

InChI Key

NDEUTRRJQQIIDM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CO)(F)F

Origin of Product

United States

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